molecular formula C12H12N5NaO5S2 B14116928 sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B14116928
M. Wt: 393.4 g/mol
InChI Key: PJJRLUBHVGIDHN-JXUQNTCUSA-M
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Description

7-Amino cephalosporanic acid is a key intermediate in the synthesis of cephalosporin antibiotics. It is a derivative of cephalosporin C and plays a crucial role in the production of various cephalosporin antibiotics, which are widely used to treat bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino cephalosporanic acid involves several steps. One common method includes the reaction of cephalosporin C with acetonitrile and boron trifluoride acetonitrile complex compound. The reaction is carried out at a temperature range of 10 to 20 degrees Celsius until the residual cephalosporin C is less than or equal to 0.5 percent . The reaction mixture is then cooled to 0 to 10 degrees Celsius, followed by hydrolysis with purified water. The product is extracted using ethyl acetate, and the pH is adjusted to 3.4 to 3.6 using a base .

Industrial Production Methods

In industrial settings, the production of 7-Amino cephalosporanic acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized to ensure high yield and purity of the product. The final product is typically obtained as a white crystalline solid with a purity of more than 99.5 percent .

Chemical Reactions Analysis

Types of Reactions

7-Amino cephalosporanic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7-Amino cephalosporanic acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.

Scientific Research Applications

7-Amino cephalosporanic acid has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various cephalosporin antibiotics.

    Biology: It is used in studies related to bacterial resistance and the development of new antibiotics.

    Medicine: It is a key intermediate in the production of cephalosporin antibiotics, which are used to treat a wide range of bacterial infections.

    Industry: It is used in the large-scale production of antibiotics for pharmaceutical use.

Mechanism of Action

The mechanism of action of 7-Amino cephalosporanic acid involves its role as a precursor in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting the synthesis of bacterial cell walls, leading to cell lysis and death. The molecular targets include penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

    Cephalosporin C: The parent compound from which 7-Amino cephalosporanic acid is derived.

    Cephalexin: A first-generation cephalosporin antibiotic.

    Ceftriaxone: A third-generation cephalosporin antibiotic.

Uniqueness

7-Amino cephalosporanic acid is unique due to its role as a key intermediate in the synthesis of various cephalosporin antibiotics

Properties

Molecular Formula

C12H12N5NaO5S2

Molecular Weight

393.4 g/mol

IUPAC Name

sodium;(6R)-7-amino-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C12H13N5O5S2.Na/c1-16-12(14-7(18)8(19)15-16)24-3-4-2-23-10-5(13)9(20)17(10)6(4)11(21)22;/h5,10H,2-3,13H2,1H3,(H,15,19)(H,21,22);/q;+1/p-1/t5?,10-;/m1./s1

InChI Key

PJJRLUBHVGIDHN-JXUQNTCUSA-M

Isomeric SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H](C(C3=O)N)SC2)C(=O)[O-].[Na+]

Canonical SMILES

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)N)SC2)C(=O)[O-].[Na+]

Origin of Product

United States

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